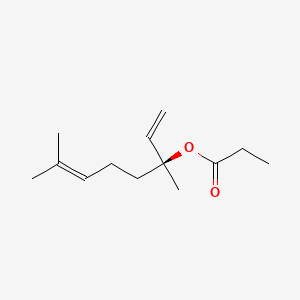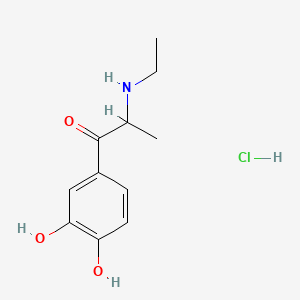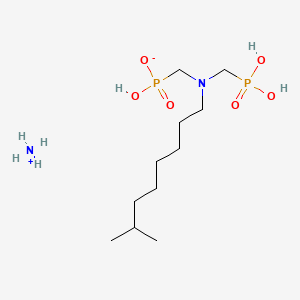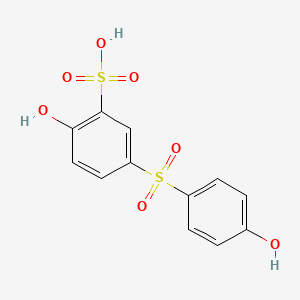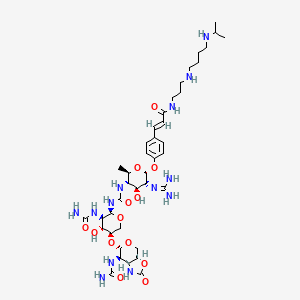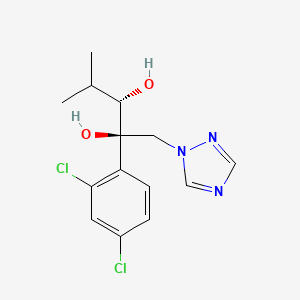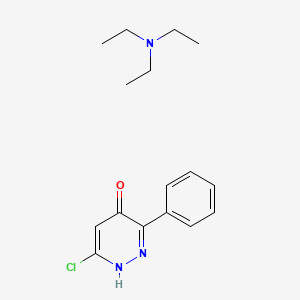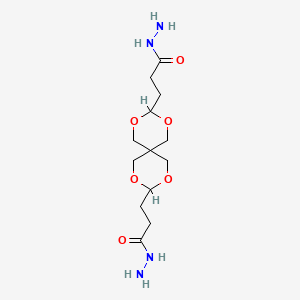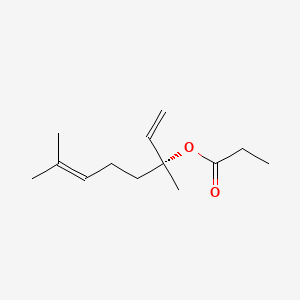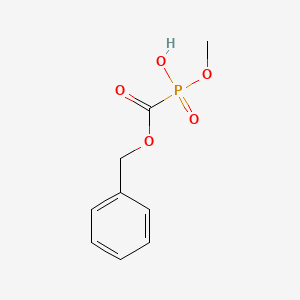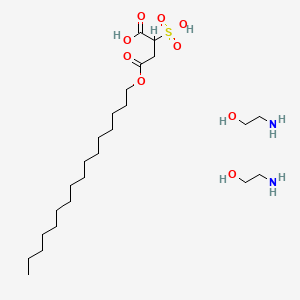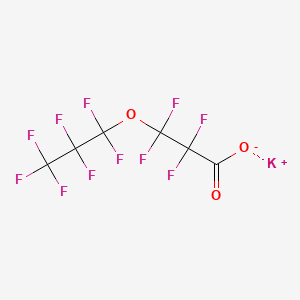
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate is a fluorinated organic compound with the molecular formula C6F11KO3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate typically involves the reaction of heptafluoropropyl ether with tetrafluoropropionic acid in the presence of a potassium base. The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process includes the catalytic oxidation of specific precursors followed by alkaline hydrolysis to produce the desired potassium salt .
Chemical Reactions Analysis
Types of Reactions
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different fluorinated products.
Reduction: Reduction reactions can modify the fluorinated groups, leading to the formation of less fluorinated derivatives.
Substitution: The compound can participate in substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and delivery.
Mechanism of Action
The mechanism by which Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorinated groups enhance its binding affinity and specificity, leading to various biochemical and physiological effects. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionate
- Potassium perfluoro-2-propoxypropionate
- Propanoic acid, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-, potassium salt
Uniqueness
Potassium 2,2,3,3-tetrafluoro-3-(heptafluoropropoxy)propionate is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. These properties include high thermal stability, resistance to chemical degradation, and unique reactivity patterns, making it valuable in specialized applications .
Properties
CAS No. |
84100-11-8 |
|---|---|
Molecular Formula |
C6F11KO3 |
Molecular Weight |
368.14 g/mol |
IUPAC Name |
potassium;2,2,3,3-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate |
InChI |
InChI=1S/C6HF11O3.K/c7-2(8,1(18)19)5(14,15)20-6(16,17)3(9,10)4(11,12)13;/h(H,18,19);/q;+1/p-1 |
InChI Key |
CKTWTECPUYMAJI-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


